Hibifolin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

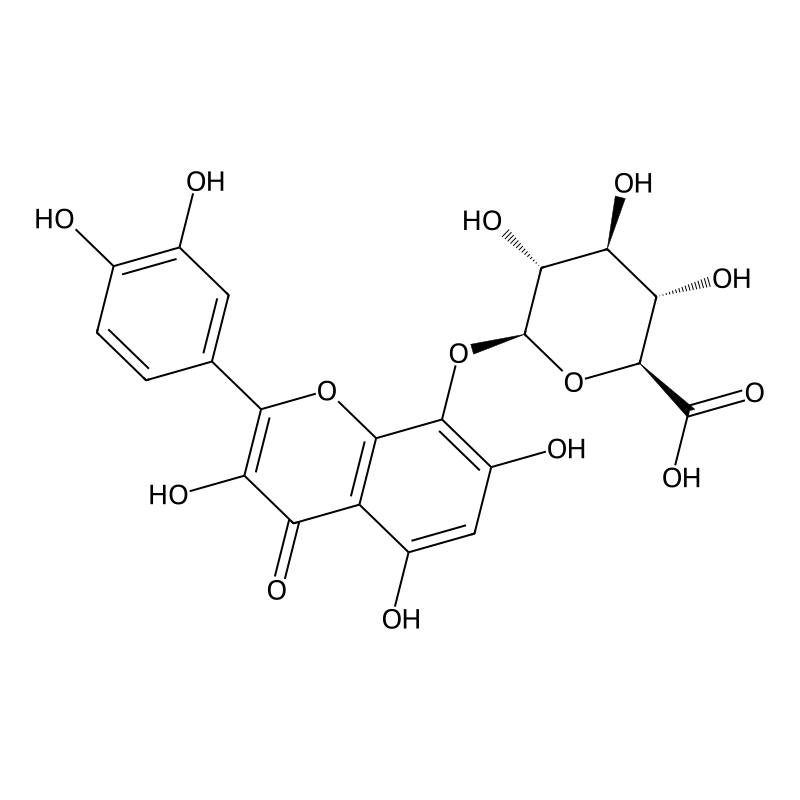

Hibifolin, also known as 3,3′,4′,5,7,8-Hexahydroxyflavone 8-glucuronide or Gossypetin 8-glucuronide, is a naturally occurring flavonoid found in various plants, including linden (Tilia spp.) and hibiscus (Hibiscus spp.) []. Due to its biological properties, Hibifolin has become a compound of interest in scientific research, particularly in the fields of pharmacology, drug discovery, and biomedical studies [].

Potential Health Benefits

Several studies have explored the potential health benefits of Hibifolin. These studies suggest that Hibifolin may possess various properties, including:

- Antioxidant activity: Hibifolin exhibits free radical scavenging activity, which could potentially help protect cells from oxidative damage [].

- Anti-inflammatory effects: Studies indicate that Hibifolin may reduce inflammation by inhibiting the production of inflammatory mediators [].

- Hepatoprotective effects: Some research suggests that Hibifolin may offer protective benefits for the liver [].

Applications in Drug Discovery

Hibifolin's potential biological activities make it a promising candidate for further investigation in drug discovery. Researchers are exploring the possibility of utilizing Hibifolin as a:

- Lead compound: Due to its structural characteristics and potential health benefits, Hibifolin could serve as a starting point for developing new drugs with improved efficacy and fewer side effects [].

- Natural product for therapeutic development: Hibifolin's natural origin makes it an attractive option for researchers seeking to develop drugs with potentially fewer adverse effects compared to synthetic medications [].

Hibifolin is a flavonol glycoside with the chemical formula C₁₅H₁₄O₇ and a CAS Registry Number of 55366-56-8. It is primarily extracted from the Hibiscus plant and is known for its various biological activities, including antioxidant, anti-inflammatory, and antibacterial properties. This compound has garnered attention for its potential therapeutic applications, particularly in the context of infectious diseases and neuroprotection.

- There is limited information available on the safety profile of hibifolin. More research is needed to determine potential toxicity or interactions with other medications.

Future Research Directions

- Further studies are needed to investigate the absorption, metabolism, and excretion of hibifolin in the human body.

- Clinical trials are necessary to evaluate the efficacy and safety of hibifolin for specific health conditions.

- Research on the detailed decomposition pathways and potential interactions with other compounds would be valuable.

Hibifolin exhibits a range of biological activities:

- Antibacterial Activity: It has been identified as an inhibitor of sortase A, a crucial enzyme in the pathogenicity of Staphylococcus aureus, particularly methicillin-resistant strains. Hibifolin reduces bacterial adhesion and biofilm formation, enhancing the efficacy of antibiotics like cefotaxime .

- Adenosine Deaminase Inhibition: Studies have shown that hibifolin inhibits adenosine deaminase, an enzyme involved in purine metabolism, which may have implications for inflammatory diseases .

- Neuroprotective Effects: Hibifolin has demonstrated protective effects against β-amyloid-induced neurotoxicity in neuronal cultures, suggesting potential applications in neurodegenerative disease management .

- Anti-inflammatory Properties: It has been shown to mitigate pro-inflammatory responses and oxidative stress in models of lung inflammation .

Hibifolin can be synthesized through various methods, primarily focusing on extraction from natural sources such as Hibiscus species. Additionally, synthetic routes may involve glycosylation reactions where flavonoid aglycones are treated with sugar moieties under specific conditions to yield hibifolin. The detailed synthesis often requires optimization of reaction conditions to maximize yield and purity.

Hibifolin's applications span several fields:

- Pharmaceuticals: Due to its antibacterial and anti-inflammatory properties, hibifolin is being explored as a potential therapeutic agent for treating infections and inflammatory conditions.

- Nutraceuticals: Its antioxidant properties make it a candidate for dietary supplements aimed at improving health and preventing chronic diseases.

- Cosmetics: Hibifolin's ability to scavenge free radicals positions it as an ingredient in skincare products aimed at reducing oxidative stress on the skin.

Research indicates that hibifolin interacts with multiple biological targets:

- Sortase A: Direct binding assays have confirmed that hibifolin inhibits sortase A activity effectively .

- Adenosine Deaminase: Molecular modeling studies suggest that hibifolin binds to the active site of adenosine deaminase, inhibiting its activity .

These interactions highlight hibifolin's potential as a multi-target compound with diverse therapeutic implications.

Hibifolin shares structural and functional similarities with other flavonoids and glycosides. Here are some comparable compounds:

| Compound Name | Structure Type | Biological Activity | Unique Feature |

|---|---|---|---|

| Quercetin | Flavonoid | Antioxidant, anti-inflammatory | More extensive research on cardiovascular benefits |

| Rutin | Flavonol glycoside | Antioxidant, anti-allergic | Known for its ability to strengthen capillaries |

| Scutellarin | Flavonol glycoside | Anti-inflammatory, neuroprotective | Exhibits strong anti-SrtA activity similar to hibifolin |

Hibifolin is unique due to its specific inhibitory action on sortase A and adenosine deaminase, distinguishing it from other flavonoids that may not exhibit such targeted mechanisms.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Li J, Zhang J, Wang M. Extraction of Flavonoids from the Flowers of Abelmoschus manihot (L.) Medic by Modified Supercritical CO₂ Extraction and Determination of Antioxidant and Anti-Adipogenic Activity. Molecules. 2016 Jun 25;21(7). pii: E810. doi: 10.3390/molecules21070810. PubMed PMID: 27347916; PubMed Central PMCID: PMC6273967.

3: Yan JY, Ai G, Zhang XJ, Xu HJ, Huang ZM. Investigations of the total flavonoids extracted from flowers of Abelmoschus manihot (L.) Medic against α-naphthylisothiocyanate-induced cholestatic liver injury in rats. J Ethnopharmacol. 2015 Aug 22;172:202-13. doi: 10.1016/j.jep.2015.06.044. Epub 2015 Jun 30. PubMed PMID: 26133062.

4: Lu L, Qian D, Guo J, Qian Y, Xu B, Sha M, Duan J. Abelmoschi Corolla non-flavonoid components altered the pharmacokinetic profile of its flavonoids in rat. J Ethnopharmacol. 2013 Jul 30;148(3):804-11. doi: 10.1016/j.jep.2013.05.009. Epub 2013 May 20. PubMed PMID: 23702043.

5: Guo J, Xue C, Duan JA, Qian D, Tang Y, You Y. Anticonvulsant, antidepressant-like activity of Abelmoschus manihot ethanol extract and its potential active components in vivo. Phytomedicine. 2011 Nov 15;18(14):1250-4. doi: 10.1016/j.phymed.2011.06.012. Epub 2011 Jul 23. PubMed PMID: 21784623.

6: Xue CF, Guo JM, Qian DW, Duan JA, Shu Y. [Absorption of flavonoids from Abelmoschus manihot extract by in situ intestinal perfusion]. Yao Xue Xue Bao. 2011 Apr;46(4):454-9. Chinese. PubMed PMID: 21751500.

7: Xue C, Guo J, Qian D, Duan JA, Shang E, Shu Y, Lu Y. Identification of the potential active components of Abelmoschus manihot in rat blood and kidney tissue by microdialysis combined with ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2011 Feb 15;879(5-6):317-25. doi: 10.1016/j.jchromb.2010.12.016. Epub 2010 Dec 28. PubMed PMID: 21247814.

8: Zhu JT, Choi RC, Xie HQ, Zheng KY, Guo AJ, Bi CW, Lau DT, Li J, Dong TT, Lau BW, Chen JJ, Tsim KW. Hibifolin, a flavonol glycoside, prevents beta-amyloid-induced neurotoxicity in cultured cortical neurons. Neurosci Lett. 2009 Sep 18;461(2):172-6. doi: 10.1016/j.neulet.2009.06.010. Epub 2009 Jun 17. PubMed PMID: 19539722.

9: Lai X, Liang H, Zhao Y, Wang B. Simultaneous determination of seven active flavonols in the flowers of Abelmoschus manihot by HPLC. J Chromatogr Sci. 2009 Mar;47(3):206-10. PubMed PMID: 19298707.

10: Xu TT, Yang XW, Wang B, Xu W, Zhao YY, Zhang QY. Metabolism of hibifolin by human intestinal bacteria. Planta Med. 2009 Apr;75(5):483-7. doi: 10.1055/s-0029-1185317. Epub 2009 Feb 20. PubMed PMID: 19235125.

11: Zhu JT, Choi RC, Chu GK, Cheung AW, Gao QT, Li J, Jiang ZY, Dong TT, Tsim KW. Flavonoids possess neuroprotective effects on cultured pheochromocytoma PC12 cells: a comparison of different flavonoids in activating estrogenic effect and in preventing beta-amyloid-induced cell death. J Agric Food Chem. 2007 Mar 21;55(6):2438-45. Epub 2007 Feb 27. PubMed PMID: 17323972.

12: Lai X, Zhao Y, Liang H, Bai Y, Wang B, Guo D. SPE-HPLC method for the determination of four flavonols in rat plasma and urine after oral administration of Abelmoschus manihot extract. J Chromatogr B Analyt Technol Biomed Life Sci. 2007 Jun 1;852(1-2):108-14. Epub 2007 Jan 10. PubMed PMID: 17258944.

13: Sanz MJ, Ferrandiz ML, Cejudo M, Terencio MC, Gil B, Bustos G, Ubeda A, Gunasegaran R, Alcaraz MJ. Influence of a series of natural flavonoids on free radical generating systems and oxidative stress. Xenobiotica. 1994 Jul;24(7):689-99. PubMed PMID: 7975732.

14: Gil B, Sanz MJ, Terencio MC, Ferrándiz ML, Bustos G, Payá M, Gunasegaran R, Alcaraz MJ. Effects of flavonoids on Naja naja and human recombinant synovial phospholipases A2 and inflammatory responses in mice. Life Sci. 1994;54(20):PL333-8. PubMed PMID: 8190018.

15: Ferrándiz ML, Alcaraz MJ. Anti-inflammatory activity and inhibition of arachidonic acid metabolism by flavonoids. Agents Actions. 1991 Mar;32(3-4):283-8. PubMed PMID: 1650522.

16: Ferrándiz ML, Nair AG, Alcaraz MJ. Inhibition of sheep platelet arachidonate metabolism by flavonoids from Spanish and Indian medicinal herbs. Pharmazie. 1990 Mar;45(3):206-8. PubMed PMID: 2116628.